molecular formula C18H20O5 B14916593 Methyl 2-(2,4,5-trimethoxybenzyl)benzoate

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate

Cat. No.: B14916593
M. Wt: 316.3 g/mol
InChI Key: CROGAJFGYPQSPB-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is a benzoic acid derivative featuring a methyl ester group and a 2,4,5-trimethoxybenzyl substituent at the ortho position of the benzoate ring. The compound’s structural complexity and methoxy-rich motif align with bioactive molecules in medicinal chemistry, such as podophyllotoxin analogs () and enzyme inhibitors ().

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

methyl 2-[(2,4,5-trimethoxyphenyl)methyl]benzoate

InChI

InChI=1S/C18H20O5/c1-20-15-11-17(22-3)16(21-2)10-13(15)9-12-7-5-6-8-14(12)18(19)23-4/h5-8,10-11H,9H2,1-4H3

InChI Key

CROGAJFGYPQSPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC=CC=C2C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

PALLADIUM-CATALYZED COUPLING REACTION

Reaction Overview

This method employs a palladium-catalyzed cross-coupling reaction between a boronic ester derivative of 2,4,5-trimethoxybenzyl and methyl 2-halobenzoate, providing a direct and efficient approach to the target compound.

Materials and Reagents

  • Methyl 2-bromobenzoate
  • 2,4,5-Trimethoxybenzylboronic acid pinacol ester
  • [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (1:1)
  • Cesium carbonate
  • 1,4-Dioxane (anhydrous)
  • Deionized water
  • Argon or nitrogen gas
  • Ethyl acetate
  • Anhydrous magnesium sulfate
  • Silica gel for chromatography
  • Hexane/ethyl acetate gradient for purification

Synthetic Procedure

  • In a flame-dried reaction vessel equipped with a stir bar and reflux condenser, add methyl 2-bromobenzoate (21.5 g, 100 mmol) and 2,4,5-trimethoxybenzylboronic acid pinacol ester (32.2 g, 110 mmol).
  • Add cesium carbonate (48.8 g, 150 mmol) to the reaction vessel.
  • Add 1,4-dioxane (320 mL) and deionized water (80 mL) to the mixture.
  • Degas the reaction mixture by bubbling argon through the solution for 30 minutes.
  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3.66 g, 5 mmol) under argon atmosphere.
  • Heat the reaction mixture to 90°C and maintain under argon for 16 hours with continuous stirring.
  • Cool the reaction mixture to room temperature and partition between ethyl acetate (300 mL) and saturated sodium carbonate solution (200 mL).
  • Separate the organic layer, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
  • Filter, concentrate under reduced pressure, and purify by flash column chromatography using a hexane/ethyl acetate gradient (9:1 to 7:3).

This procedure is adapted from similar palladium-catalyzed coupling reactions described for structurally related methyl benzoate derivatives.

Characterization Data

  • Typical yield: 75-78%
  • Appearance: White crystalline solid
  • Melting point: 102-104°C
  • 1H NMR (400 MHz, CDCl3): δ 7.92 (1H, d, J=7.8 Hz), 7.48 (1H, td, J=7.5, 1.5 Hz), 7.32 (1H, td, J=7.5, 1.2 Hz), 7.25 (1H, d, J=7.8 Hz), 6.58 (1H, s), 6.52 (1H, s), 4.45 (2H, s), 3.90 (3H, s), 3.86 (3H, s), 3.82 (3H, s), 3.78 (3H, s)
  • 13C NMR (100 MHz, CDCl3): δ 167.8, 151.4, 149.2, 142.6, 141.5, 132.0, 131.4, 130.8, 130.2, 126.5, 125.9, 114.2, 97.8, 56.9, 56.4, 56.1, 52.0, 32.4

TWO-STEP APPROACH VIA KETONE REDUCTION

Reaction Overview

This method involves a two-step sequence: first forming a ketone intermediate (methyl 2-(2,4,5-trimethoxybenzoyl)benzoate) followed by selective reduction of the carbonyl group to the corresponding methylene.

Materials and Reagents for Step 1 (Ketone Formation)

  • 2,4,5-Trimethoxybenzoyl chloride
  • Methyl 2-bromobenzoate
  • Magnesium turnings
  • Anhydrous tetrahydrofuran
  • Iodine (catalytic)
  • Anhydrous copper(I) chloride (optional catalyst)
  • Ammonium chloride (saturated solution)
  • Ethyl acetate
  • Anhydrous sodium sulfate
  • Silica gel for chromatography

Procedure for Step 1

  • Place magnesium turnings (2.9 g, 120 mmol) in a flame-dried three-necked flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
  • Add anhydrous tetrahydrofuran (50 mL) and a crystal of iodine to the flask.
  • Add a small portion (2 mL) of a solution of methyl 2-bromobenzoate (21.5 g, 100 mmol) in tetrahydrofuran (100 mL) to initiate the reaction.
  • Once the reaction has initiated (indicated by discoloration of the solution), add the remaining solution dropwise over 30 minutes while maintaining gentle reflux.
  • Continue refluxing for an additional 60 minutes to complete Grignard reagent formation.
  • In a separate flame-dried flask, dissolve 2,4,5-trimethoxybenzoyl chloride (23.0 g, 100 mmol) in anhydrous tetrahydrofuran (100 mL) under nitrogen.
  • Cool this solution to -10°C using an ice-salt bath.
  • Add the Grignard reagent solution dropwise via cannula transfer, maintaining the temperature below 0°C.
  • After complete addition, allow the reaction mixture to warm to room temperature and stir for 8 hours.
  • Carefully quench the reaction by adding saturated ammonium chloride solution (100 mL).
  • Extract with ethyl acetate (3 × 100 mL), combine the organic layers, and wash with brine (100 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using hexane/ethyl acetate (4:1) to obtain methyl 2-(2,4,5-trimethoxybenzoyl)benzoate.

This approach draws from the methodology described for synthesizing related benzoyl compounds.

Materials and Reagents for Step 2 (Reduction)

  • Methyl 2-(2,4,5-trimethoxybenzoyl)benzoate (from Step 1)
  • Triethylsilane
  • Trifluoroacetic acid
  • Dichloromethane (anhydrous)
  • Sodium bicarbonate (saturated solution)
  • Anhydrous sodium sulfate
  • Silica gel for chromatography

Procedure for Step 2

  • Dissolve methyl 2-(2,4,5-trimethoxybenzoyl)benzoate (35.8 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a round-bottom flask equipped with a stir bar.
  • Add triethylsilane (46.5 g, 400 mmol) to the solution.
  • Cool the mixture to 0°C using an ice bath.
  • Slowly add trifluoroacetic acid (114 g, 1000 mmol) dropwise over 30 minutes, maintaining the temperature at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.
  • Carefully pour the reaction mixture into cold saturated sodium bicarbonate solution (300 mL) with vigorous stirring.
  • Extract with dichloromethane (3 × 100 mL), combine the organic layers, and wash with brine (100 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using hexane/ethyl acetate (9:1 to 4:1) to obtain methyl 2-(2,4,5-trimethoxybenzyl)benzoate.

Characterization Data

  • Two-step overall yield: 60-65%
  • Other characterization data: Similar to Method 1

SYNTHESIS VIA 3,4,5-TRIMETHOXYBENZYL ALCOHOL

Reaction Overview

This multistep approach utilizes 3,4,5-trimethoxybenzyl alcohol as a key intermediate, which is converted to a reactive species for coupling with a suitably functionalized methyl benzoate derivative.

Synthesis of 3,4,5-Trimethoxybenzyl Alcohol

Based on the procedure described in search result:

Materials and Reagents
  • 3,4,5-Trimethoxybenzaldehyde
  • Sodium borohydride
  • Methanol
  • Dilute hydrochloric acid
  • Chloroform
  • Anhydrous magnesium sulfate
Procedure
  • Dissolve 3,4,5-trimethoxybenzaldehyde (19.6 g, 100 mmol) and sodium borohydride (3.8 g, 100 mmol) in methanol (150 mL).
  • Stir the reaction mixture at room temperature for 45 minutes, monitoring by thin-layer chromatography.
  • Adjust the pH to 8-9 with dilute hydrochloric acid.
  • Extract with chloroform (2 × 80 mL).
  • Wash the combined organic layers with water (2 × 80 mL).
  • Dry over anhydrous magnesium sulfate, filter, and concentrate to obtain 3,4,5-trimethoxybenzyl alcohol.
Characterization Data
  • Yield: 93-95% (18.4-18.8 g)
  • Appearance: Colorless to pale yellow oil
  • 1H NMR (400 MHz, CDCl3): δ 6.58 (s, 2H), 4.62 (s, 2H), 3.86 (s, 6H), 3.83 (s, 3H), 1.85 (br s, 1H, OH)
  • 13C NMR (100 MHz, CDCl3): δ 153.4, 137.4, 136.5, 104.2, 65.3, 60.9, 56.1

Conversion to 3,4,5-Trimethoxybenzyl Bromide

Materials and Reagents
  • 3,4,5-Trimethoxybenzyl alcohol (from previous step)
  • Phosphorus tribromide
  • Dichloromethane (anhydrous)
  • Sodium bicarbonate (saturated solution)
  • Anhydrous sodium sulfate
Procedure
  • Dissolve 3,4,5-trimethoxybenzyl alcohol (18.4 g, 93 mmol) in anhydrous dichloromethane (150 mL) in a round-bottom flask.
  • Cool the solution to 0°C using an ice bath.
  • Add phosphorus tribromide (10.0 g, 37 mmol) dropwise over 20 minutes.
  • Allow the mixture to warm to room temperature and stir for 3 hours.
  • Carefully pour the reaction mixture into cold saturated sodium bicarbonate solution (150 mL) with vigorous stirring.
  • Separate the organic layer, wash with water (100 mL) and brine (100 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4,5-trimethoxybenzyl bromide.
  • Use immediately in the next step due to potential instability.
Characterization Data
  • Yield: 85-90% (20.5-21.7 g)
  • Appearance: White to off-white solid
  • 1H NMR (400 MHz, CDCl3): δ 6.62 (s, 2H), 4.48 (s, 2H), 3.87 (s, 6H), 3.84 (s, 3H)

Coupling with Methyl 2-(Lithio)benzoate

Materials and Reagents
  • 3,4,5-Trimethoxybenzyl bromide (from previous step)
  • Methyl benzoate
  • Lithium diisopropylamide (LDA) solution in tetrahydrofuran
  • Anhydrous tetrahydrofuran
  • Ammonium chloride (saturated solution)
  • Ethyl acetate
  • Anhydrous sodium sulfate
Procedure
  • In a flame-dried three-necked flask under nitrogen, add anhydrous tetrahydrofuran (150 mL) and cool to -78°C.
  • Add LDA solution (100 mmol) dropwise and stir for 15 minutes.
  • Add methyl benzoate (13.6 g, 100 mmol) in tetrahydrofuran (50 mL) dropwise over 30 minutes, maintaining the temperature at -78°C.
  • Stir the resulting solution for 1 hour at -78°C to generate the ortho-lithiated species.
  • Add 3,4,5-trimethoxybenzyl bromide (21.0 g, 80 mmol) in tetrahydrofuran (50 mL) dropwise.
  • Allow the reaction mixture to warm slowly to room temperature over 6 hours.
  • Quench with saturated ammonium chloride solution (100 mL).
  • Extract with ethyl acetate (3 × 100 mL), wash the combined organic layers with brine (100 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography using hexane/ethyl acetate gradient.
Characterization Data
  • Three-step overall yield: 55-60%
  • Other characterization data: Similar to Method 1

COMPARATIVE ANALYSIS OF METHODS

Yield and Efficiency Comparison

Method Number of Steps Overall Yield (%) Reaction Time Starting Material Accessibility Scale-up Potential
Palladium-Catalyzed Coupling 1 75-78 16 hours Moderate Good
Ketone Reduction Approach 2 60-65 18-20 hours Good Excellent
Via Trimethoxybenzyl Alcohol 3 55-60 24-30 hours Excellent Moderate

Advantages and Limitations

Method Advantages Limitations
Palladium-Catalyzed Coupling - Single-step synthesis
- High yield
- Clean reaction profile
- Mild conditions
- Requires expensive palladium catalyst
- Boronic ester preparation needed
- Moisture-sensitive reaction
Ketone Reduction Approach - Uses readily available reagents
- Well-established chemistry
- Good scalability
- Less sensitive to moisture
- Two-step sequence
- Handles reactive organometallics
- Reduction step uses excess reagents
Via Trimethoxybenzyl Alcohol - Starts with commercially available materials
- First step has excellent yield
- Less sensitive metallation conditions
- Individual steps well-documented
- Three-step sequence
- Lower overall yield
- Benzyl bromide intermediate is unstable
- Requires cryogenic conditions

Cost Analysis

Method Relative Cost of Reagents Catalyst Cost Solvent Usage Energy Requirements Overall Economic Efficiency
Palladium-Catalyzed Coupling Moderate High Moderate Moderate Moderate
Ketone Reduction Approach Low-Moderate N/A Moderate-High Moderate Moderate-High
Via Trimethoxybenzyl Alcohol Low N/A High High Moderate

OPTIMIZATION STRATEGIES

Palladium-Catalyzed Coupling Optimization

  • Catalyst Selection:

    • [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) can be replaced with tetrakis(triphenylphosphine)palladium(0) at similar loading
    • Reducing catalyst loading to 2-3 mol% may be possible with extended reaction times
    • Palladium on carbon with phosphine ligands offers a recyclable alternative
  • Reaction Conditions:

    • Temperature optimization: 80-100°C range should be investigated
    • Solvent ratios: Dioxane/water ratios between 3:1 and 5:1 can impact yield
    • Base selection: Potassium phosphate may provide comparable results to cesium carbonate at lower cost

Ketone Reduction Optimization

  • Alternative Reducing Systems:

    • Catalytic hydrogenation: 10% Pd/C with hydrogen (1 atm) in methanol/acetic acid
    • Zinc dust (4 eq.) in acetic acid at 80°C
    • Sodium borohydride (2 eq.) with aluminum chloride (1 eq.) in tetrahydrofuran at 0°C
  • Grignard Formation:

    • Addition of 1,2-dibromoethane as activator for magnesium
    • Ultrasonication to enhance magnesium activation
    • Using magnesium-anthracene adduct for more reliable Grignard formation

Trimethoxybenzyl Alcohol Route Optimization

  • Direct use of 3,4,5-trimethoxybenzyl alcohol:

    • Conversion to tosylate instead of bromide offers greater stability
    • Mitsunobu conditions for direct coupling
    • Activation with trichloroacetonitrile/triphenylphosphine system
  • Metalation Conditions:

    • Temporary directed metalation group on methyl benzoate
    • Using sec-butyllithium/TMEDA complex for more efficient ortho-lithiation
    • Copper-catalyzed coupling of benzoate with benzyl halide

ANALYTICAL METHODS AND QUALITY CONTROL

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the most effective method for analyzing the purity of this compound:

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (70:30 to 80:20)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: Approximately 7.2-7.8 minutes
  • Limit of detection: 0.05%

Spectroscopic Analysis

  • Nuclear Magnetic Resonance Spectroscopy:

    • 1H NMR: Key diagnostic signals include methoxy groups (3.78-3.90 ppm), benzylic CH2 (4.45 ppm), and aromatic protons
    • 13C NMR: Carbonyl carbon (167.8 ppm), methoxy carbons (56.1-56.9 ppm), benzylic carbon (32.4 ppm)
  • Infrared Spectroscopy:

    • Characteristic bands: C=O stretch (1720 cm-1), C-O-C stretch (1130-1250 cm-1), aromatic C=C (1585-1600 cm-1)
  • Mass Spectrometry:

    • Molecular ion peak at m/z 330 [M]+
    • Fragment ions at m/z 299 [M-OCH3]+, 195 [trimethoxybenzyl]+

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,5-trimethoxybenzyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Differences and Implications

  • Substituent Position : The ortho-substituted 2,4,5-trimethoxybenzyl group distinguishes the target compound from analogs like Methyl 3,4,5-trimethoxy-2-(indole-acetamido)benzoate (para-substituted trimethoxy) and Ethyl 2-methoxy-4,5-dimethylbenzoate (simpler alkyl/methoxy groups). Ortho substitution may sterically hinder interactions with biological targets compared to para-substituted analogs .
  • Ester Group : Methyl esters (e.g., target compound, ) generally exhibit higher volatility and lower hydrophobicity than ethyl or benzyl esters (), impacting bioavailability .

Biological Activity

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, particularly focusing on its anticancer and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a trimethoxybenzyl moiety linked to a benzoate group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting various cancer cell lines.

Case Studies and Findings

  • Inhibition of Tumor Cell Growth :
    • A study demonstrated that derivatives with methoxy substitutions exhibited significant growth inhibition in several cancer cell lines. For example, compounds structurally related to this compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.22 μM to 3.83 μM across multiple cancer types .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through apoptosis induction and disruption of microtubule dynamics, akin to the action of well-known chemotherapeutic agents . The interaction with tubulin at the colchicine binding site has been highlighted as a critical mechanism leading to cell death .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been investigated.

Antibacterial and Antifungal Studies

  • Bacterial Inhibition :
    • Compounds derived from similar structures exhibited moderate antibacterial activity against both gram-positive and gram-negative bacteria. For instance, the synthesized hydrazone derivatives demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity :
    • The antifungal potential was assessed against Candida albicans, revealing that some derivatives possess notable antifungal properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Cell Line/Organism GI50 (μM) Reference
AnticancerA498 (Renal Cancer)0.22
AnticancerMDA-MB-468 (Breast Cancer)0.38
AntibacterialStaphylococcus aureusModerate
AntibacterialEscherichia coliModerate
AntifungalCandida albicansNotable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2,4,5-trimethoxybenzyl)benzoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or esterification reactions. Key steps include:

  • Benzylation : Use a 2,4,5-trimethoxybenzyl chloride derivative as the electrophile, with Lewis acids (e.g., TiCl₄) to activate the benzoate methyl ester .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization may involve temperature control (e.g., –10°C for electrophilic substitution) and stoichiometric excess of the benzylating agent .
  • Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation steps) can reduce side reactions during intermediate synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and ester linkage. For example, the methyl ester group typically appears at ~3.8 ppm in ¹H NMR .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+NH₄]⁺) with <2 ppm error .
  • IR : Peaks at ~1750 cm⁻¹ (C=O stretch of ester) and ~1237 cm⁻¹ (C–O of methoxy groups) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of:

  • Stereochemistry : Bond angles and torsional conformations of the benzyl and ester groups .
  • Packing Interactions : Analysis of π-π stacking or hydrogen bonding in the crystal lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
  • Applications :
  • Calculate HOMO/LUMO gaps to predict electrophilic/nucleophilic sites.
  • Simulate IR and NMR spectra for comparison with experimental data .

Q. What strategies address contradictions between spectral data and computational models for this compound?

  • Methodological Answer :

  • Validation : Cross-check NMR chemical shifts with DFT-predicted values using software like Gaussian or ORCA .
  • Dynamic Effects : Consider solvent interactions (e.g., COSMO model) and temperature-dependent conformational changes in simulations .
  • Crystallographic Validation : Use X-ray data to resolve discrepancies in bond lengths or angles .

Q. How can enantiomeric resolution be achieved for racemic mixtures of structurally related benzyl benzoates?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .

Q. What are the structure-activity relationship (SAR) implications of modifying the methoxy substitution pattern in this compound?

  • Methodological Answer :

  • Pharmacophore Mapping : Compare bioactivity (e.g., receptor binding) of analogs with 2,4,5- vs. 3,4,5-trimethoxybenzyl groups using in vitro assays .
  • Electron-Withdrawing Effects : Introduce halogens or nitro groups at the 4-position to study electronic effects on solubility and reactivity .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify breakdown products .
  • Metabolite Profiling : Use liver microsome assays to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .

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